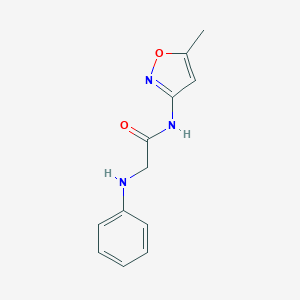![molecular formula C25H22N2O3 B271050 N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF-AM1, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is known to modulate the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, increase antioxidant enzyme activity, and improve mitochondrial function. N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, one limitation is that it is a relatively new compound and its long-term effects are not yet fully understood.
Direcciones Futuras
Future research on N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide could focus on its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Further studies could also investigate the safety and pharmacokinetics of N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in humans. Additionally, the development of derivatives and analogs of N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide could lead to the discovery of more potent and selective compounds for therapeutic use.
Métodos De Síntesis
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of dibenzo[b,d]furan-3-carboxylic acid with 2,4-dimethylphenylhydrazine, followed by the addition of pyrrolidine-3-carboxylic acid and N,N'-dicyclohexylcarbodiimide. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in vitro and in vivo. N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C25H22N2O3 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-dibenzofuran-3-yl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-15-7-10-21(16(2)11-15)27-14-17(12-24(27)28)25(29)26-18-8-9-20-19-5-3-4-6-22(19)30-23(20)13-18/h3-11,13,17H,12,14H2,1-2H3,(H,26,29) |
Clave InChI |
SLUHQDNGEAJKCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270967.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270970.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270971.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)
